REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:14][C:13](=[O:16])[NH:12][C:11]2=[O:17])=[CH:6][CH:5]=1)([O-])=O.N.[H][H]>CO.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:15]=[CH:14][C:13](=[O:16])[NH:12][C:11]2=[O:17])=[CH:8][CH:9]=1
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Name
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Quantity
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1.4 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N1C(NC(C=C1)=O)=O
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Name
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Quantity
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120 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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15 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated under normal pressure at RT
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Type
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FILTRATION
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Details
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After 2 h the reaction mixture was filtered through a pad of celite
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Duration
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2 h
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Type
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CUSTOM
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Details
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The solvents were removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was subjected to the next reaction step without further purification
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Name
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|
Type
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|
Smiles
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NC1=CC=C(C=C1)N1C(NC(C=C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |